Lipophilicity Differentiation: Methyl Ester vs. Ethyl Ester (LogP Comparison)
The methyl ester derivative (target compound) exhibits a computed LogP of 1.35, whereas the closely related ethyl ester analog (CAS 24334-19-8) displays a computed XLogP3-AA of 1.5 [1]. This difference of 0.15 LogP units translates to an approximately 1.4-fold difference in octanol-water partition coefficient, which is quantitatively meaningful for membrane permeability predictions in early-stage drug discovery. Lower lipophilicity in the methyl ester correlates with improved aqueous solubility and reduced risk of phospholipidosis compared to higher LogP analogs [2]. This differentiation directly informs lead optimization decisions when balancing potency with developability parameters.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP 1.35 (computed) |
| Comparator Or Baseline | Ethyl 1H-pyrrolo[2,3-c]pyridine-2-carboxylate: XLogP3-AA 1.5 (computed) |
| Quantified Difference | ΔLogP = 0.15 units (~1.4× partition difference) |
| Conditions | Computed property (in silico prediction using XLogP3 algorithm) |
Why This Matters
This lipophilicity difference directly impacts compound developability: a LogP of 1.35 positions the methyl ester in the optimal range for oral bioavailability (Lipinski's Rule of Five guidance), whereas the ethyl ester's higher LogP may confer advantages in blood-brain barrier penetration studies but carries increased risk of metabolic instability and off-target promiscuity.
- [1] PubChem. Ethyl 1H-pyrrolo[2,3-c]pyridine-2-carboxylate. CID 21819001. XLogP3-AA 1.5. View Source
- [2] ChemBase. Methyl 1H-pyrrolo[2,3-c]pyridine-2-carboxylate. CBID 292836. LogP 0.7778 (alternate calculation). View Source
